molecular formula C14H10BrN3OS B11406705 1-(4-bromophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone

1-(4-bromophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone

Cat. No.: B11406705
M. Wt: 348.22 g/mol
InChI Key: MBGUMXGTCFKCFL-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ETHAN-1-ONE is a complex organic compound that features a bromophenyl group and an imidazo[4,5-b]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and antiviral activities.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s imidazo[4,5-b]pyridine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function and leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

1-(4-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ETHAN-1-ONE can be compared with other pyridine derivatives, such as:

The uniqueness of 1-(4-BROMOPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ETHAN-1-ONE lies in its combination of the bromophenyl group and the imidazo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10BrN3OS

Molecular Weight

348.22 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone

InChI

InChI=1S/C14H10BrN3OS/c15-10-5-3-9(4-6-10)12(19)8-20-14-17-11-2-1-7-16-13(11)18-14/h1-7H,8H2,(H,16,17,18)

InChI Key

MBGUMXGTCFKCFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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